molecular formula C6H5Cl2NS B1470401 2,5-Dichloro-3-(methylthio)pyridine CAS No. 1416713-50-2

2,5-Dichloro-3-(methylthio)pyridine

Cat. No.: B1470401
CAS No.: 1416713-50-2
M. Wt: 194.08 g/mol
InChI Key: GCAFVNUXYHVHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-3-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H5Cl2NS and its molecular weight is 194.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAFVNUXYHVHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-3-(methylthio)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Formula : C6H5Cl2N1S1
  • Molecular Weight : 192.08 g/mol
  • Structure : The compound features a pyridine ring substituted with two chlorine atoms and a methylthio group at specific positions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, it has shown binding affinity to DNA gyrase, a crucial enzyme for bacterial replication.
  • Antimicrobial Activity : It has been investigated for its efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are summarized in Table 1.

Microorganism MIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83
Micrococcus luteusNot specified

This data highlights the compound's effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections caused by these pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies have reported moderate to strong antiproliferative effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • H460 (lung cancer)
  • HEK293T (human embryonic kidney)

The results from these studies indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at MDPI evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The study found that this compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC of 0.21 µM.
  • Anticancer Research :
    Another investigation focused on the cytotoxicity of various derivatives on cancer cell lines using MTT assays. The results indicated that this compound displayed significant cytotoxic effects on MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-3-(methylthio)pyridine
Reactant of Route 2
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2,5-Dichloro-3-(methylthio)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.